Cas no 96-45-7 (2-Imidazolidinethione)

2-이미다졸리딘티온(2-Imidazolidinethione)은 유기 화합물로, 화학식 C3H6N2S를 가지는 헤테로고리 화합물입니다. 이 물질은 고리 구조 내에 황 원자를 포함하고 있어 다양한 화학 반응에서 유용한 특성을 나타냅니다. 특히, 고무 가황 처리 및 고분자 합성에서 가교제로 사용될 수 있는 잠재력을 보유하고 있습니다. 또한, 약물 및 농약의 중간체로도 활용 가능성이 높습니다. 2-이미다졸리딘티온은 비교적 안정적인 구조를 가지며, 선택적 반응성을 보이는 것이 특징입니다. 이 화합물은 연구 및 산업 분야에서 유용한 재료로 주목받고 있습니다.
2-Imidazolidinethione structure
2-Imidazolidinethione structure
Product Name:2-Imidazolidinethione
CAS 번호:96-45-7
MF:C3H6N2S
메가와트:102.158138751984
MDL:MFCD00005276
CID:34858
PubChem ID:24869052
Update Time:2025-08-27

2-Imidazolidinethione 화학적 및 물리적 성질

이름 및 식별자

    • Imidazolidine-2-thione
    • ETU
    • NA-22
    • Ethylene Thiourea (NA-22)
    • 1,3-ethylene-2-thio-ure
    • 1,3-Ethylene-2-thiourea
    • 2H-Imidazole-2-thione, tetrahydro-
    • 2-imadazoline-2-thiol
    • 2-Imidazolidinethione ethylene thiourea
    • 2-Imidazoline-2-thiol
    • 2-Imidozolidimethione
    • 2-Mercapto-2-imidazoline
    • 2-mercapto-imidazolin
    • 2-merkaptoimidazolin
    • 2-Thioimidazolidine
    • 2-thioldihydroglyoxaline
    • 2-Thiol-dihydroglyoxaline
    • 2-Thionoimidazolidine
    • 4,5-Dihydro-2-mercaptoimidazole
    • 4,5-dihydro-imidazole-2(3h)-thion
    • 4,5-Dihydroimidazole-2(3H)-thione
    • AcceleratorNA-22
    • ai3-16292
    • Akrochem ETU-22
    • 2-Imidazolidinethione
    • Ethylenethiourea
    • Imidazoline-2-thiol
    • Accelerator NA22
    • Ethlenethiourea(2-Imidzolidnethione)
    • N-ethenethiourea
    • 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
    • 2-Imidazolidinetione
    • 2-Imidazolidinethione Solution
    • Akroform? ETU-22 PM
    • Ethlenethiourea
    • ETU(NA-22)
    • Method 509 - Performance Check Solution
    • 2-imidazolidine-thione
    • 2-Thioxoimidazolidine
    • ACCEL-BF
    • imidazoline-2-thione
    • mercazini
    • Mercozen
    • N,N'-ethylenethiourea
    • NA 22
    • NA-22-D
    • robac22
    • ethenethiourea
    • 2-Mercaptoimidazoline
    • 1,3-Ethylenethiourea
    • 2-Imidzolidnethione
    • ETHYLENE THIOUREA
    • Imidazolidinethione
    • Mercazin I
    • Warecure C
    • Rhenogran ETU
    • Mercaptoimidazoline
    • Pennac CRA
    • Vulkacit NPV/C
    • Sanceller 22
    • Nocceler 22
    • Vulkacit NPV/C2
    • Soxinol 22
    • Ethylene thiourea (ETU)
    • Rhodanin S 62
    • Robac 22
    • Tetrahydro-2H-imidazo
    • Imidazoline-2-thiol (7CI)
    • 2-Mercapto-4,5-dihydroimidazole
    • Accel 22
    • Accel 22S
    • Accelerator ETU
    • Accelerator NA 22
    • END 75
    • ETC
    • Ethylenethiocarbamide
    • ETU 22S
    • ETU 75
    • ETU 80
    • Imidazoline-2(3H)-thione
    • MeSH ID: D005031
    • N,N′-Ethylenethiourea
    • Rhenocure NPV/C
    • Rhenogran ETU 75
    • Rhenogran ETU 80
    • Sanceler 22
    • Sanceler 22C
    • Sanceler 22S
    • Sanmix 22-80E
    • Tetrahydro-2H-imidazole-2-thione
    • Thiourea, N,N′-1,2-ethanediyl-
    • TU 2
    • Ethlenethiourea,98%
    • DA-53023
    • Etilentiourea
    • 2-MERCAPTO IMIDAZOLINE
    • Ethylene thiouree [French]
    • 2Imidazoline2thiol
    • RODANIN S 62
    • Tetrahydro2Himidazole2thione
    • 2Mercapto2imidazoline
    • Opera_ID_324
    • 2mercaptoimidazoline
    • HSDB 1643
    • N(OO(3)AAoea)
    • NCGC00091855-04
    • F0001-2297
    • 96-45-7
    • imidizolidenethione
    • Imidazoline2(3H)thione
    • NCGC00258846-01
    • Imidazoline2thiol
    • E-6500
    • BDBM62876
    • Q408767
    • RCRA waste no. U116
    • DTXCID90601
    • HMS2230P07
    • STK369397
    • Cobalt(I I) nitrate
    • 4,5-Dihydroimidazol-2(3h)-thione
    • Rodanin S-62
    • 2 Mercaptoimidazoline
    • 2imidazolidinethione
    • Thiourea, N,N'(1,2ethanediyl)
    • Imidazoline, 2-mercapto-
    • SMR000059087
    • CHEBI:34750
    • Etilentiourea (Spanish)
    • BIDD:ER0692
    • 1ST24013-1000
    • 24FOJ4N18S
    • A10690
    • 2-Imidazolidinethione, purum, >=98.0% (HPLC)
    • Tox21_201294
    • 2Merkaptoimidazolin
    • SMR000777952
    • Thiourea, N,N'-(1,2-ethanediyl)-
    • Ethylenethiourea (ETU)
    • Sodium-22 neoprene accelerator
    • BP-30094
    • 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
    • MLS000069432
    • 4,5Dihydroimidazole2(3H)thione
    • MLS002415731
    • Rodanin S62
    • CAS-96-45-7
    • mancozeb TP1
    • STR00167
    • Perkacit ETU
    • 2-Merkaptoimidazolin [Czech]
    • 12261-94-8
    • 1,3Ethylene2thiourea
    • Aperochem ETU22
    • DTXSID5020601
    • USEPA/OPP Pesticide Code: 600016
    • N,N'Ethylenethiourea
    • MFCD00005276
    • 4,5Dihydro2mercaptoimidazole
    • cid_2723650
    • 5328-35-8
    • 2-Mercaptoimidazoline, 2-Imidazolidinethione
    • Rhodanin S-62
    • HY-W010593
    • HMS3372A09
    • NCI60_001620
    • NCGC00091855-03
    • Sodium22 neoprene accelerator
    • I0004
    • Rhodanin S-62 (Czech)
    • EN300-21447
    • EC 202-506-9
    • Urea, 1,3ethylene2thio
    • ETHYLENE THIOUREA [MI]
    • ETHYLENETHIOUREA (IARC)
    • AKOS000431145
    • NA22D
    • Imidazole2(3H)thione, 4,5dihydro
    • N,N-Ethylene-thiourea
    • THIOUREA, N,N'-1,2-ETHANEDIYL-
    • CHEMBL11860
    • Akrochem etu22
    • N,N'-1,2-ethanediylthiourea
    • ETHYLENETHIOUREA [IARC]
    • AKOS000120435
    • Aperochem ETU-22
    • NCI-C03372
    • Ethylene thiourea 10 microg/mL in Acetonitrile
    • NCGC00091855-01
    • Ethylene thiouree
    • 2-Imidazolidine-2-thione
    • RCRA waste number U116
    • ETHYLENE THIOUREA [HSDB]
    • 2Thioldihydroglyoxaline
    • n,n'-ethylene thiourea
    • l'Ethylene thiouree [French]
    • NCGC00091855-02
    • 2-Imidazolidinethione, PESTANAL(R), analytical standard
    • l'Ethylene thiouree
    • CCRIS 298
    • Imidazoline, 2mercapto
    • UNII-24FOJ4N18S
    • l'Ethylene thiouree (French)
    • 2-Imidazolidimethione
    • SCHEMBL41176
    • NCGC00254936-01
    • CS-W011309
    • NS00008290
    • STL131803
    • Urea, 1,3-ethylene-2-thio-
    • 2-Thionomidazolidine
    • 1ST24013
    • Imidazole-2(3H)-thione, 4,5-dihydro-
    • Tox21_301034
    • Akroform ETU-22 PM
    • 1,3Ethylenethiourea
    • Rodanin S-62 [Czech]
    • imidazolidine, 2-thio-
    • Ethylene thiourea Solution in Methanol, 1000mug/mL
    • EINECS 202-506-9
    • 2-Imidazolidinethione, 98%
    • A845596
    • USAF EL-62
    • Z104497392
    • 4,5-dihydro-1H-imidazole-2-thiol
    • MDL: MFCD00005276
    • 인치: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
    • InChIKey: PDQAZBWRQCGBEV-UHFFFAOYSA-N
    • 미소: S=C1NCCN1

계산된 속성

  • 정밀분자량: 102.02500
  • 동위원소 질량: 102.025
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 6
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 63.2
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 기능 3d 수용체 수: 1
  • 아키텍처 이기종 샘플링 RMSD: 0.4
  • CID 구성 요소 수: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 기능 3d 공급자 수: 2
  • 기능 3d 루프 수량: 1
  • 유효한 로터 수: 0.8
  • 소수점 매개변수 계산 참조값(XlogP): -0.7
  • 토폴로지 분자 극성 표면적: 56.2

실험적 성질

  • 색과 성상: 흰색 바늘 모양 결정
  • 밀도: 1.41~1.45
  • 융해점: 196-200 °C (lit.)
  • 비등점: 397 to 399° F (NTP, 1992)
  • 플래시 포인트: 252 ºC
  • 굴절률: 1.5500 (estimate)
  • 용해도: 8g/l
  • 수용성: 19 g/L (20 ºC)
  • PSA: 56.15000
  • LogP: 0.12170
  • 머크: 3803
  • 민감성: 습도에 민감하다
  • 용해성: 알코올, 에틸렌글리콜, 피리딘에 녹고 에틸에테르, 벤젠, 클로로포름과 석유에테르에 녹지 않는다.

2-Imidazolidinethione 보안 정보

  • 기호: GHS07 GHS08
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H302,H360
  • 경고성 성명: P201,P308+P313
  • 위험물 운송번호:2811
  • WGK 독일:2
  • 위험 범주 코드: 61-22-40-48/23/25
  • 보안 지침: S53-S45
  • RTECS 번호:NI9625000
  • 위험물 표지: T
  • 위험 등급:6.1(b)
  • 독성:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
  • 포장 등급:III
  • 위험 용어:R22; R61
  • 저장 조건:0-6°C
  • 패키지 그룹:III

2-Imidazolidinethione 세관 데이터

  • 세관 번호:29332990
  • 세관 데이터:

    ?? ?? ??:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%

    ?? ??:

    ?? ??, ?? ??,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,,

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%

2-Imidazolidinethione 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-100G
2-Imidazolidinethione
96-45-7 ≥98.0%
100G
¥411.34 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-500G
2-Imidazolidinethione
96-45-7 ≥98.0%
500G
¥965.68 2022-02-23
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I504-100G
2-Imidazolidinethione
96-45-7
100g
¥415.07 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
I504-1KG
2-Imidazolidinethione
96-45-7
1kg
¥1908.29 2023-11-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
45531-250MG
2-Imidazolidinethione
96-45-7
250mg
¥558.89 2024-12-21
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0004-500G
Ethylenethiourea
96-45-7 >98.0%(T)
500g
¥160.00 2024-04-15
TRC
I350300-1g
2-Imidazolidinethione
96-45-7
1g
$ 65.00 2023-09-07
TRC
I350300-5g
2-Imidazolidinethione
96-45-7
5g
$69.00 2023-05-18
TRC
I350300-50g
2-Imidazolidinethione
96-45-7
50g
$81.00 2023-05-18
TRC
I350300-100g
2-Imidazolidinethione
96-45-7
100g
$110.00 2023-05-18

2-Imidazolidinethione 합성 방법

합성 방법 1

반응 조건
1.1 Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0.3 h, rt
1.3 Solvents: Water ;  0 °C
참조
Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides
Liang, Fushun; Tan, Jing; Piao, Chengri; Liu, Qun, Synthesis, 2008, (22), 3579-3584

합성 방법 2

반응 조건
1.1 heated
참조
Carbon disulfide
Schmitt, Christine; Murai, Toshiaki, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

합성 방법 3

반응 조건
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 20 °C
참조
Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products
Entezari, M. H.; Asghari, A.; Hadizadeh, F., Ultrasonics Sonochemistry, 2007, 15(2), 119-123

합성 방법 4

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Acetic acid ;  reflux
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux; cooled
참조
Synthesis and structure of some imidazolidine-2-thiones
Zhivotova, T. S.; Gazaliev, A. M.; Fazylov, S. D.; Aitpaeva, Z. K.; Turdybekov, D. M., Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

합성 방법 5

반응 조건
1.1 Solvents: Bromobenzene ;  40 min, heated; rt; rt → -5 °C
참조
Process for the preparation of 1,3-dihydroimidazole-2-thiones
, United States, , ,

합성 방법 6

반응 조건
1.1 Solvents: Ethanol
참조
1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas
Mohanta, Pramod K.; Dhar, Sanchita; Samal, S. K.; Ila, H.; Junjappa, H., Tetrahedron, 2000, 56(4), 629-637

합성 방법 7

반응 조건
1.1 Solvents: Acetonitrile
참조
A convenient route to substituted thiocarbamides
Ramadas, Krishnamurthy; Srinivasan, Natarajan, Synthetic Communications, 1995, 25(21), 3381-7

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol ,  Water ;  50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 115 °C
참조
Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound
, China, , ,

합성 방법 9

반응 조건
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide
참조
A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines
Takikawa, Yuji; Inoue, Noriyuki; Sato, Ryu; Takizawa, Saburo, Chemistry Letters, 1982, (5), 641-2

합성 방법 10

반응 조건
1.1 Catalysts: Zinc oxide (ZnO) ,  Alumina
참조
Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst
Ballabeni, Marco; Ballini, Roberto; Bigi, Franca; Maggi, Raimondo; Parrini, Mauro; et al, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

합성 방법 11

반응 조건
1.1 Solvents: Water ;  45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
참조
Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide
, China, , ,

합성 방법 12

반응 조건
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  6 h, 90 °C
참조
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Nebra, Noel, Chemical Communications (Cambridge, 2005, (32), 4086-4088

합성 방법 13

반응 조건
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ;  2.5 h, rt
참조
MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives
Beyzaei, Hamid ; Kooshki, Somaye; Aryan, Reza; Zahedi, Mohammad Mehdi; Samzadeh-Kermani, Alireza; et al, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

합성 방법 14

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
참조
Synthesis and structure of cyclic thioureas from some diamines
Zhivotova, T. S.; Gazaliev, A. M.; Aitpaeva, Z. K., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

합성 방법 15

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ;  10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
참조
AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate
Liu, Xing; Zhang, Shi-Bo; Dong, Zhi-Bing, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

합성 방법 16

반응 조건
1.1 Solvents: Ethanol ;  0.5 - 6 h, reflux
참조
1H-imidazole-1-carbodithioic acid, methyl ester
Brown, M. Kevin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

합성 방법 17

반응 조건
1.1 Solvents: Water ;  2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
참조
Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)
Watanabe, Takashi, Fain Kemikaru, 2013, 42(10), 51-61

합성 방법 18

반응 조건
1.1 Solvents: Ethanol ,  Water ;  0 - 5 °C; 12 h, reflux
참조
Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives
Jaberi, Hamid Reza; Noorizadeh, Hadi, Journal of Chemistry, 2012, 9(3), 1518-1525

합성 방법 19

반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
참조
Ethylene thiourea (2-imidazolidinethione)
Allen, C. F. H.; Edens, C. O.; VanAllan, James A., Organic Syntheses, 1946, 26, 34-5

2-Imidazolidinethione Raw materials

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione 공급 업체

Suzhou Senfeida Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-45-7)Ethylene thiourea
주문 번호:sfd17638
인벤토리 상태:in Stock
재다:200kg
순결:99.9%
마지막으로 업데이트된 가격 정보:Friday, 19 July 2024 14:37
가격 ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-45-7)亚乙基硫脲
주문 번호:LE1773277;LE18317;LE3285
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:37
가격 ($):discuss personally
Email:18501500038@163.com
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-45-7)Ethlenethiourea (2-Imidazolidinethione)
주문 번호:AC066
인벤토리 상태:in Stock
재다:25kg
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 18 August 2025 09:27
가격 ($):discuss personally
Email:mera.z@nitrobenzenechemical.com
TAIXING JOXIN BIO-TEC CO.,LTD.
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:96-45-7)Ethlenethiourea
주문 번호:JOX-087
인벤토리 상태:in Stock
재다:25KG
순결:99%
마지막으로 업데이트된 가격 정보:Tuesday, 15 July 2025 15:40
가격 ($):
Email:yhj@joxbio.com

2-Imidazolidinethione 분광

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea
sfd17638
순결:99.9%
재다:200kg
가격 ($):문의
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:96-45-7)亚乙基硫脲
LE1773277;LE18317;LE3285
순결:99%/99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의/문의
Email